Product packaging for 5-Tert-butyl-1,3,5-dithiazinane(Cat. No.:CAS No. 34866-42-7)

5-Tert-butyl-1,3,5-dithiazinane

Cat. No.: B7777720
CAS No.: 34866-42-7
M. Wt: 177.3 g/mol
InChI Key: QPQICTWOSDRHIA-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3,5-dithiazinane is a chemical compound provided for research and experimental applications. This product is designated strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses. The compound features a 1,3,5-dithiazinane heterocyclic scaffold, a structure of interest in various chemical research areas. A patented method for the synthesis of related bis-dithiazinane compounds involves reactions with reagents like diphenylmethanediamine in a chloroform/ethanol solvent system, often under an argon atmosphere and in the presence of a catalyst . Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazoles and triazines, are extensively investigated in scientific research for their potential biological activities, which may include antimicrobial, antifungal, and anti-inflammatory properties . Researchers can utilize this compound as a building block or intermediate in the development of novel chemical entities, material science studies, or exploratory biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS2 B7777720 5-Tert-butyl-1,3,5-dithiazinane CAS No. 34866-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,3,5-dithiazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS2/c1-7(2,3)8-4-9-6-10-5-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQICTWOSDRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CSCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238711
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
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URL https://comptox.epa.gov/dashboard/DTXSID401238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34866-42-7
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34866-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches for 1,3,5-Dithiazinane Synthesis

The synthesis of the 1,3,5-dithiazinane ring system, the core structure of 5-tert-butyl-1,3,5-dithiazinane, has been approached through various chemical methodologies. These methods primarily involve the controlled condensation of simple, readily available precursors.

A prominent and efficient method for constructing the 1,3,5-dithiazinane skeleton is the multicomponent cyclothiomethylation reaction. researchgate.netresearchgate.net This approach involves the three-component condensation of a primary amine, formaldehyde (B43269), and hydrogen sulfide. researchgate.netnih.gov The reaction is valued for its atom economy and the ability to generate the heterocyclic ring in a single step from simple starting materials. researchgate.net

The direction of this heterocyclization is dependent on the reaction conditions and the order in which the reactants are introduced. researchgate.net For instance, the reaction can proceed through the initial formation of thio- or semithioacetals of formaldehyde, which then condense with the amine. researchgate.net This multicomponent reaction has been utilized to synthesize a variety of N-substituted 1,3,5-dithiazinanes by varying the initial primary amine. researchgate.netnih.gov The process is considered a simple and convenient method for accessing this class of compounds. researchgate.net

Transamination reactions offer an alternative pathway for the synthesis of N-substituted dithiazinanes. This type of reaction involves the transfer of an amino group from an amino donor to a keto compound, a process catalyzed by transaminases. nih.govyoutube.com In the context of 1,3,5-heterocyclohexanes, transamination reactions have been observed, leading to the formation of non-symmetrically N-substituted products. semanticscholar.org

These reactions can result in an equilibrium between different heterocyclic structures. semanticscholar.org While the broader application of enzymatic catalytic approaches, such as those using D-amino acid transaminases, is well-established for producing optically pure amino acids, their specific application for the direct synthesis of a wide range of N-substituted dithiazinanes is an area of ongoing research. nih.gov The principle involves the exchange of the N-substituent on the dithiazinane ring with another amine, potentially allowing for the diversification of the final product.

Synthesis of this compound and its Analogues

The direct synthesis of this compound follows the general multicomponent cyclothiomethylation pathway. By employing tert-butylamine as the primary amine component in the reaction with formaldehyde and hydrogen sulfide, the target compound is formed.

The bulky 5-alkyl-1,3,5-dithiazinane heterocycles, including the 5-tert-butyl derivative, serve as valuable building blocks in main group chemistry. researchgate.net The synthesis of analogues with different alkyl groups at the N5 position, such as 5-methyl- and 5-isopropyl-1,3,5-dithiazinane, can be readily achieved by substituting the corresponding primary amine (methylamine or isopropylamine) in the cyclothiomethylation reaction. researchgate.net

Derivatization Strategies for this compound

The this compound molecule possesses reactive sites that allow for further chemical modification. These derivatization strategies focus on both the nitrogen atom and the carbon atoms within the heterocyclic ring, enabling the creation of more complex molecular architectures.

The nitrogen atom in the this compound ring, with its lone pair of electrons, can act as a Lewis base, reacting with Lewis acids to form N-coordinated adducts. A notable example is the reaction with borane (B79455) derivatives. This compound reacts with borane-tetrahydrofuran complex (BH3·THF), deuterated borane (BD3), and boron trifluoride etherate (Et2O·BF3) to yield the corresponding N-coordinated adducts. researchgate.net

These reactions highlight the nucleophilic character of the ring nitrogen. The formation of such borane adducts is a common strategy for protecting or modifying the reactivity of amines and related nitrogen-containing heterocycles. nih.govresearchgate.net

Table 1: N-Coordinated Borane Adducts of 5-Substituted-1,3,5-Dithiazinanes

5-Substituent Borane Reagent Resulting Adduct
tert-Butyl BH3·THF This compound-BH3
tert-Butyl BD3 This compound-BD3
tert-Butyl Et2O·BF3 This compound-BF3
Methyl BH3·THF 5-methyl-1,3,5-dithiazinane-BH3
Methyl BD3 5-methyl-1,3,5-dithiazinane-BD3

This table is based on findings from reactions involving 5-alkyl-1,3,5-dithiazinanes. researchgate.net

Beyond the nitrogen atom, the carbon atoms of the dithiazinane ring, particularly at the C2 position, can be functionalized. This allows for the integration of main group elements, such as silicon and tin, into the molecular structure. The process typically involves the deprotonation of a C-H bond at the C2 position using a strong base like tert-butyllithium (tBuLi), followed by quenching the resulting anion with an electrophilic main group halide. researchgate.net

For instance, this compound can be reacted with tBuLi and then with various chlorosilanes (RnSiCl4−n) or chlorostannanes (RnSnCl4−n) to afford C2-substituted silane and stannane derivatives. researchgate.net This strategy transforms the dithiazinane into a multipodal ligand capable of coordinating to other elements, demonstrating its utility as a versatile building block in organometallic and coordination chemistry. researchgate.net The resulting silanyl and stannanyl groups typically occupy an equatorial position on the dithiazinane ring in solution. researchgate.net

Table 2: C2-Substituted Silane and Stannane Derivatives

5-Alkyl Dithiazinane Reagents Product Type
This compound 1. tBuLi; 2. RnSiCl4−n (5-tert-butyl-dithiazinan-2-yl)silane
This compound 1. tBuLi; 2. RnSnCl4−n (5-tert-butyl-dithiazinan-2-yl)stannane
5-isopropyl-1,3,5-dithiazinane 1. tBuLi; 2. RnSiCl4−n (5-isopropyl-dithiazinan-2-yl)silane

This table summarizes the general synthetic pathway for creating C2-functionalized dithiazinanes. researchgate.net

Exploration of Other Selective Functionalizations for this compound

While direct selective functionalization of the pre-formed this compound ring is not extensively documented in publicly available research, an exploration of synthetic methodologies for related 1,3,5-dithiazinane structures provides insights into potential functionalization strategies. These approaches primarily involve the introduction of functional groups through the choice of starting materials in the synthesis of the dithiazinane ring itself, or through modification of N-substituents.

One notable method for creating N-substituted 1,3,5-dithiazinanes is through the reaction of aromatic amines with N-methyl-1,3,5-dithiazinane. pleiades.onlineresearchgate.net This process allows for the synthesis of various N-aryl-1,3,5-dithiazinanes. pleiades.onlineresearchgate.net This suggests a potential for transamination reactions where the tert-butyl group on the nitrogen of this compound could potentially be exchanged, or that a similar synthetic strategy could be employed to generate a range of 5-substituted-1,3,5-dithiazinanes by using different primary amines in the initial synthesis.

Furthermore, the cyclothiomethylation of anilines bearing functional groups, such as carboxylic acids or sulfonamides, with formaldehyde and hydrogen sulfide has been shown to produce N-aryl-1,3,5-dithiazinanes with retained functionality. semanticscholar.org For instance, the reaction of 4-aminosalicylic acid with formaldehyde and hydrogen sulfide selectively yields 4-(1,3,5-dithiazinan-5-yl)-2-hydroxybenzoic acid. semanticscholar.org This indicates that the 1,3,5-dithiazinane moiety can be introduced onto a functionalized aromatic ring, a process that could be adapted to synthesize derivatives of this compound with additional functionalities. The reaction conditions, such as temperature and pH, can influence the product distribution, with the formation of 1,3-thiazetidines as potential byproducts under certain conditions. semanticscholar.org

The following table summarizes potential selective functionalization approaches for the this compound system based on methodologies reported for related compounds.

Functionalization StrategyReagents/Starting MaterialsPotential ProductsPlausible Reaction Type
N-Substituent ExchangeThis compound, Functionalized Aniline (B41778)N-Aryl-1,3,5-dithiazinanesTransamination
Synthesis of N-Functionalized Analoguestert-Butylamine, Formaldehyde, Hydrogen Sulfide, Functionalized Primary Amine5-Substituted-1,3,5-dithiazinanes with desired functionalityMulticomponent Cyclocondensation
Introduction of Functionalized Aryl GroupsFunctionalized anilines (e.g., aminobenzoic acids, aminosulfonamides), Formaldehyde, Hydrogen SulfideN-(Functionalized aryl)-1,3,5-dithiazinanesCyclothiomethylation

It is important to note that these represent potential pathways for the functionalization of this compound, inferred from the reactivity of similar heterocyclic systems. Direct experimental validation on the 5-tert-butyl substituted compound would be necessary to confirm the feasibility and selectivity of these transformations.

Structural Elucidation, Stereochemistry, and Conformational Analysis

Advanced Spectroscopic and Diffraction Methodologies for 5-Tert-butyl-1,3,5-dithiazinane Characterization

The definitive characterization of this compound relies on the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction crystallography. Each technique offers a unique perspective on the molecule's structural and dynamic properties.

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. Through various NMR experiments, researchers have been able to map the connectivity of atoms, probe the compound's dynamic behavior, and characterize its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary covalent structure of the molecule. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, correspond directly to the number and chemical environment of the hydrogen and carbon atoms in the molecule.

At room temperature, the ¹H NMR spectrum typically shows simplified signals for the methylene (B1212753) protons of the dithiazinane ring, indicating a rapid exchange process between different conformational states. semanticscholar.org The characteristic signals for the tert-butyl group are also readily identified. ¹³C NMR data complements this by providing the chemical shifts for the ring carbons and the quaternary and methyl carbons of the tert-butyl group. researchgate.netresearchgate.net

Table 1: Representative NMR Spectroscopic Data for this compound
NucleusPositionTypical Chemical Shift (δ, ppm)Description
¹H-C(CH₃)₃~1.1-1.3Singlet, 9H
-S-CH₂-N-Variable (e.g., ~4.5-5.0)Broad or sharp signals depending on temperature
¹³C-C(CH₃)₃~50-55Quaternary carbon
-C(CH₃)₃~25-30Methyl carbons
-S-CH₂-N-Variable (e.g., ~50-75)Ring methylene carbons

Variable Temperature (VT) NMR studies are crucial for understanding the dynamic processes occurring in the this compound ring system. As the temperature is lowered, the rapid chair-to-chair ring inversion slows down on the NMR timescale. semanticscholar.org This results in the broadening of the methylene proton signals, which then coalesce and separate into distinct multiplets for the axial and equatorial protons at the coalescence temperature and below. semanticscholar.org

By analyzing the spectra at different temperatures, particularly the coalescence temperature, the energy barrier (activation free energy, ΔG‡) for the ring inversion process can be calculated. This provides quantitative data on the molecule's conformational stability and flexibility. semanticscholar.org Such studies have been instrumental in demonstrating the fluxional behavior of the dithiazinane ring. semanticscholar.org

The reactivity of the this compound ring allows for the formation of various organometallic derivatives. When the compound is functionalized with silicon or tin-containing groups, heteronuclear NMR spectroscopy becomes an invaluable tool for characterization. researchgate.net

For instance, in the study of silane and stannane derivatives, ²⁹Si and ¹¹⁹Sn NMR are employed. The chemical shifts observed in these spectra confirm the formation of C-Si or C-Sn bonds. Furthermore, analysis of coupling constants, such as ¹J(¹³C, ¹¹⁹Sn), and the chemical shift values can indicate the presence of weak intramolecular interactions, such as those between the sulfur atoms of the dithiazinane ring and the silicon or tin center. researchgate.net These studies have shown that the conformation of the ring and the orientation of the substituents can be influenced by the nature of the organometallic group. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structural features through the analysis of its fragmentation patterns. researchgate.net In electron impact (EI) mass spectrometry, the molecular ion (M+) peak confirms the compound's molecular formula.

The fragmentation of the tert-butyl group is a characteristic feature in the mass spectra of such compounds. doaj.org A prominent peak is often observed at m/z corresponding to the loss of the tert-butyl group or the formation of the stable tert-butyl cation ([C₄H₉]⁺). doaj.orgpearson.com Other fragmentation pathways may involve the cleavage of the dithiazinane ring, leading to a series of fragment ions that help to piece together the molecule's structure.

Single-crystal X-ray diffraction provides the most definitive and high-resolution picture of the molecular structure of this compound in the solid state. nih.gov This technique has been used to unambiguously determine bond lengths, bond angles, and torsional angles within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Landscape of the 1,3,5-Dithiazinane Ring System

The 1,3,5-dithiazinane ring is a six-membered heterocycle containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively. Like its carbocyclic analogue, cyclohexane (B81311), it is not planar and adopts various non-planar conformations to relieve ring strain.

The most stable conformation for six-membered rings is typically the chair form, which minimizes both torsional and angle strain. nih.gov The 1,3,5-dithiazinane ring is no exception and predominantly exists in a chair conformation. This conformation is in dynamic equilibrium with its inverted chair form through a process known as ring flipping or ring inversion. youtube.com

The process of ring inversion involves passing through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. libretexts.org The energy barrier for this inversion is a critical parameter that defines the ring's flexibility. For cyclohexane, this barrier is approximately 10 kcal·mol⁻¹, but the introduction of heteroatoms in the 1,3,5-dithiazinane ring alters the bond lengths, bond angles, and torsional barriers, thus modifying the energy profile of the inversion process. The twist-boat conformation is often a key intermediate in this pathway. libretexts.orgupenn.edu While the chair form is the global energy minimum, the relative energy of the twist-boat can be influenced by substitution patterns. upenn.edu

Table 1: Conformational Energy Profile This table illustrates the typical energy hierarchy for a six-membered ring inversion process. Exact values for this compound require specific experimental or computational data.

ConformationRelative Energy (kcal/mol) - ApproximateKey Strain Features
Chair0Staggered bonds, minimal torsional and angle strain.
Half-Chair~10-12Transition state; significant angle and torsional strain.
Twist-Boat~5-6Intermediate; less stable than chair but more stable than boat.
Boat~7-8Transition state; flagpole interactions and eclipsed bonds.

In substituted cyclohexanes, a bulky group like a tert-butyl substituent overwhelmingly prefers the equatorial position to avoid destabilizing steric clashes, known as 1,3-diaxial interactions, with other axial atoms. libretexts.orglibretexts.orglibretexts.org However, in certain heterocyclic systems, this rule can be inverted.

For this compound, the situation is more complex than in simple cyclohexanes. The presence of sulfur and nitrogen atoms significantly alters the geometry of the ring. Specifically, the longer carbon-sulfur bonds (approx. 1.82 Å) compared to carbon-carbon bonds (approx. 1.54 Å) increase the distance between substituents, which can reduce the severity of 1,3-diaxial interactions. studylib.net This geometric relaxation can lower the energetic penalty for placing a bulky substituent in the axial position.

Furthermore, studies on analogous systems like cis-5-tert-butyl-2-methyl-1,3-dioxane have shown a preference for the conformation where the bulky tert-butyl group occupies the axial position. mit.edu This apparent contradiction to standard cyclohexane conformational analysis is explained by the removal of destabilizing 1,3-diaxial interactions. When carbon atoms at the 1 and 3 positions are replaced by heteroatoms (like sulfur in this case), the axial hydrogens on those carbons are absent, thereby eliminating the steric clash with an axial substituent at the 5-position. mit.edu This effect can be significant enough to make the axial conformation of the 5-tert-butyl group the more stable isomer. Research on other strained ring systems has also demonstrated that torsional strain and hyperconjugative effects can drive bulky alkyl groups into an axial orientation. chemrxiv.org

Table 2: Comparison of Conformational Preference (A-value) for a Tert-butyl Group The A-value represents the energy difference (in kcal/mol) between the equatorial and axial conformers. A positive value indicates an equatorial preference.

Ring SystemA-value for Tert-butyl (kcal/mol)Typical Preference
Cyclohexane~5.0Strongly Equatorial
1,3-Dioxane (at C5)~2.8Equatorial
1,3,5-Dithiazinane (at N5)Potentially < 0Potentially Axial

The anomeric effect is a critical stereoelectronic phenomenon in heterocycles, describing the preference for an axial orientation of a substituent at a carbon adjacent to a heteroatom. iau.ir In the 1,3,5-dithiazinane system, a related effect involving the nitrogen lone pair is prominent. This "generalized anomeric effect" arises from a stabilizing interaction between the non-bonding electron pair (n) on the nitrogen atom and the antibonding sigma orbital (σ*) of the adjacent C-S bonds. studylib.netnih.gov

To study the intrinsic steric and electronic properties of the ring without the influence of the nitrogen lone pair, chemists can form an adduct at the nitrogen atom. A common method is the reaction with borane (B79455) (BH₃) to form a stable N-borane adduct. nih.gov

The formation of this adduct has two major consequences:

Removal of the Lone Pair : The nitrogen lone pair is engaged in a coordinate covalent bond with the boron atom. This eliminates its availability for participation in anomeric effects. nih.gov

Increased Steric Bulk : A new, sterically demanding group (-BH₃) is introduced.

This process effectively "locks" the ring's conformation by creating a much higher energy barrier for ring inversion. By comparing the conformational preferences of the parent dithiazinane with its N-borane adduct, researchers can isolate and quantify the energetic contribution of the stereoelectronic effects originating from the nitrogen lone pair. The formation of such adducts is a powerful tool for dissecting the complex interplay of forces that govern the conformational landscape of the this compound molecule. nih.govrsc.org

Reactivity Profiles and Mechanistic Insights

Electrophilic and Nucleophilic Reactivity of the 1,3,5-Dithiazinane Core

The reactivity of the 1,3,5-dithiazinane ring is characterized by a nuanced distribution of electron density, rendering it susceptible to attack by both electrophiles and nucleophiles. The nitrogen atom, by virtue of its lone pair of electrons, is the primary nucleophilic center. This nucleophilicity is, however, modulated by the nature of the substituent at the 5-position. The bulky tert-butyl group in 5-tert-butyl-1,3,5-dithiazinane, for instance, sterically hinders this site.

Conversely, the methylene (B1212753) carbons situated between the nitrogen and sulfur atoms (C-2 and C-6) and the carbon between the two sulfur atoms (C-4) can exhibit electrophilic character. This is due to the electron-withdrawing effects of the adjacent heteroatoms. The sulfur atoms, with their own lone pairs, can also act as nucleophilic centers, particularly towards soft electrophiles. Computational studies on related 1,3,5-dithiazinane systems have helped to elucidate these electronic characteristics, providing a theoretical framework for understanding their reactivity. researchgate.net

Specific Reactions of this compound

The unique structural and electronic features of this compound give rise to a variety of specific reactions, particularly with Lewis acids and through exchange processes.

Reactions with Lewis Acids (e.g., Boranes, Boron Trifluoride)

This compound readily reacts with Lewis acids such as borane (B79455) (BH₃) and boron trifluoride (BF₃). These reactions typically result in the formation of N-coordinated adducts. For instance, the reaction with BH₃·THF or Et₂O·BF₃ yields the corresponding adducts where the Lewis acid is coordinated to the nitrogen atom of the dithiazinane ring. The conformation of these adducts has been a subject of spectroscopic investigation.

Interestingly, the reaction with boranes can proceed further. Heating the initial adduct can lead to the formation of a six-membered boron heterocycle, 5-tert-butyl-5-methyl-1,3-dithia-5-azonia-4-boratacyclohexane. This transformation highlights the potential for the dithiazinane ring to act as a precursor in the synthesis of more complex heterocyclic systems.

ReactantLewis AcidProduct(s)
This compoundBH₃·THFN-coordinated adduct, 5-tert-butyl-5-methyl-1,3-dithia-5-azonia-4-boratacyclohexane (upon heating)
This compoundEt₂O·BF₃N-coordinated adduct

Transamination and Exchange Reactions

Transamination and exchange reactions provide a pathway to modify the substituent at the nitrogen atom of the 1,3,5-dithiazinane ring. While direct transamination of this compound is not extensively documented, related transformations have been reported. For example, N-methyl-1,3,5-dithiazinane can react with aromatic amines, such as aniline (B41778) derivatives, in the presence of transition and rare earth metal salt catalysts to yield N-aryl-1,3,5-dithiazinanes. This reaction proceeds via the activation of the C-S bond in the N-methyl derivative, facilitating the exchange of the methylamino group with the arylamine. This suggests that under appropriate catalytic conditions, the tert-butylamino group in this compound could potentially be exchanged.

Ring-Opening, Ring-Contraction, and Ring-Expansion Transformations in Dithiazinane Systems

The 1,3,5-dithiazinane ring system, under certain conditions, can undergo transformations that alter its cyclic structure. These reactions are often driven by the desire to relieve ring strain or to form more stable products. wikipedia.orgchemistrysteps.com

Ring-Opening Reactions: The 1,3,5-dithiazinane ring can be opened by strong nucleophiles or under harsh reaction conditions. These reactions often lead to linear thioether or amine derivatives.

Ring-Contraction Reactions: While less common for the 1,3,5-dithiazinane system itself, ring contractions are known to occur in related sulfur-containing heterocycles like 1,3-dithianes. rsc.orgyoutube.com For instance, 1,3-dithian-5-ols can undergo stereospecific ring contraction to yield 4-chloromethyl-1,3-dithiolans. rsc.org Such transformations typically proceed through the formation of a reactive intermediate that facilitates the rearrangement of the ring structure.

Ring-Expansion Reactions: The expansion of the 1,3,5-dithiazinane ring is not a commonly reported transformation. However, in related dithiolium systems, ring expansions have been observed. For example, 1,3-dithiolium cations can react with certain reagents to yield larger, sulfur-containing heterocyclic rings. rsc.org These reactions often involve the incorporation of additional atoms into the ring structure.

Investigation of Reaction Mechanisms and Transition States

The understanding of reaction mechanisms and the characterization of transition states are crucial for predicting and controlling the outcomes of chemical reactions involving this compound. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods.

For instance, in the reaction of amidines with related 1,2,3,5-tetrazines, a combination of kinetic studies and density functional theory (DFT) calculations has been used to elucidate the reaction pathway. escholarship.org These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. The accumulation of a partial positive charge on the amidine carbon in the transition state, as indicated by Hammett plots, can support a nucleophilic attack mechanism. escholarship.org

Computational chemistry plays a vital role in modeling the electronic structure of reactants, products, and, most importantly, the high-energy transition states that connect them. riken.jpnih.gov These calculations can provide insights into the geometry and energy of these transient species, which are often difficult to observe experimentally.

Influence of Reaction Conditions on Selectivity and Yield (e.g., Catalysis)

The selectivity and yield of reactions involving this compound can be significantly influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalysis: As seen in the transamination-like reactions of N-methyl-1,3,5-dithiazinane, the presence of a catalyst is essential. Transition and rare earth metal salts have been shown to be effective in promoting the exchange of the N-substituent. researchgate.net The catalyst likely functions by coordinating to the heteroatoms of the dithiazinane ring, thereby activating it towards nucleophilic attack. In the oxidation of catechols to quinones, tin(IV) complexes have been shown to act as effective catalysts. researchgate.net

The choice of catalyst can also influence the selectivity of a reaction. For example, in the polymerization of benzoxazines, different Lewis acid catalysts can lead to polymers with different properties. mdpi.com

Solvent and Temperature: The solvent can play a crucial role in stabilizing reactants, intermediates, and transition states, thereby affecting the reaction rate and selectivity. For instance, the reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with arylamines is highly sensitive to the type of solvent used. researchgate.net Temperature is another critical parameter that can influence the outcome of a reaction. In the reaction of this compound with boranes, heating is required to drive the reaction towards the formation of the six-membered boron heterocycle.

By carefully controlling these reaction conditions, it is possible to steer the transformation of this compound towards the desired product with high selectivity and yield.

Stereoselectivity in Reactions Involving this compound

The stereoselectivity observed in reactions involving this compound is intrinsically linked to the conformational behavior of the dithiazinane ring, which is profoundly influenced by the bulky tert-butyl group at the C5 position.

Conformational Control by the Tert-butyl Group

The tert-butyl group is well-established as a potent "conformational anchor" in six-membered rings due to the significant steric strain (A-value) it would experience in an axial position. capes.gov.br In cyclohexane (B81311) and many related heterocyclic systems, a tert-butyl substituent overwhelmingly prefers to occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. capes.gov.br This preference locks the ring into a specific chair conformation.

For this compound, this principle dictates that the tert-butyl group will reside in the equatorial position, leading to a conformationally rigid chair-like structure. This rigidity is a critical determinant of stereoselectivity, as it presents two distinct and non-interconverting faces of the molecule to incoming reagents. The axial and equatorial positions on the ring atoms are well-defined, and the approach of reactants is sterically biased.

While direct studies on the conformational equilibrium of this compound are not extensively reported, analogous systems provide strong evidence for this conformational locking. For instance, in the case of 5-tert-butyl-1,3-dioxanes, quantum-chemical studies have detailed the energy profiles of various conformers, confirming the stability of the chair form with an equatorial tert-butyl group. Similar conformational preferences are observed in N-tert-butyl-substituted 1,3,5-triazinanes, where the tert-butyl group's influence on ring conformation is a dominant factor. capes.gov.br

Influence on Reaction Trajectories

The fixed chair conformation of this compound creates a sterically differentiated environment that directs the approach of electrophiles and nucleophiles. Reactions at the nitrogen or sulfur atoms, or at adjacent carbon atoms, will exhibit a high degree of diastereoselectivity due to the steric hindrance imposed by the axial positions on one face of the ring.

For example, in reactions involving the formation of a new stereocenter at a position on the ring, the incoming substituent will preferentially add from the less hindered equatorial direction to avoid steric clash with the axial atoms of the rigid ring structure. This principle is a cornerstone of asymmetric synthesis, where a chiral auxiliary or a resident chiral center directs the formation of a new chiral center.

Mechanistic Insights from Related Systems

The predictable conformational bias of the this compound ring makes it a potentially valuable scaffold in asymmetric synthesis. By understanding the steric environment created by the equatorial tert-butyl group, chemists can predict and control the stereochemical outcome of a variety of transformations.

Further research into the specific reactions of this compound would be invaluable to quantify the diastereomeric ratios and to fully exploit its potential as a stereodirecting group. The generation of detailed data tables from such studies would provide a clearer, quantitative picture of its efficacy in controlling stereochemistry.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are at the forefront of understanding the fundamental properties of 5-tert-butyl-1,3,5-dithiazinane at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) has become a standard tool for investigating dithiazinane systems due to its balance of accuracy and computational efficiency. The B3LYP functional, combined with the extensive 6-311++G** basis set, is frequently employed for geometry optimizations and energy calculations. rsc.org

For the broader class of researchgate.netnih.gov-dithiazinanes, these calculations have been instrumental in determining the relative free energies of different conformers. rsc.org While specific energetic data for the 5-tert-butyl derivative is not extensively published, the application of these methods confirms that the chair conformation is the most stable arrangement for the dithiazinane ring. Experimental X-ray diffraction studies on 5-tert-butyl-perhydro-1,3,5-dithiazine have definitively shown that the bulky tert-butyl group occupies an axial position on the nitrogen atom, a conformation that is rationalized and supported by computational models despite the considerable steric hindrance.

Ab initio methods, such as Hartree-Fock (HF) theory with the 6-31G* basis set, provide a foundational, albeit less correlated, approach to studying molecular systems. These methods have been historically important in the conformational analysis of heterocyclic compounds. While more computationally demanding methods that include electron correlation are now more common, HF calculations can still offer valuable insights into the primary energetic and conformational preferences of molecules like this compound. These calculations consistently predict the chair conformation as the ground state for the dithiazinane ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

To explore the dynamic behavior and the full conformational landscape of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

Molecular mechanics calculations have corroborated the findings from experimental studies, confirming that the chair conformation with an axial tert-butyl group is the most stable form of 5-tert-butyl-perhydro-1,3,5-dithiazine. MD simulations would further allow for the exploration of the energy barriers between different ring conformations, such as the chair-to-boat interconversion, providing a more complete picture of the molecule's flexibility and conformational dynamics.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Theory)

Natural Bond Orbital (NBO) theory is a powerful tool for analyzing the electron density obtained from quantum mechanical calculations, translating it into the familiar chemical concepts of lone pairs, bonds, and orbital interactions. For dithiazinane systems, NBO analysis provides a quantitative description of the bonding and intramolecular interactions.

NBO calculations on related dithiazinanes have revealed significant details about their electronic structure. For instance, the analysis of NBO charges can highlight the electronic effects of substituents. In the case of this compound, NBO analysis would be expected to show the electron-donating nature of the tert-butyl group and its influence on the charge distribution within the dithiazinane ring, particularly on the nitrogen and sulfur atoms.

A hypothetical NBO analysis would likely reveal key orbital interactions contributing to the stability of the axial conformation. These could include hyperconjugative interactions between the lone pairs of the sulfur atoms and the antibonding orbitals of adjacent C-N or C-H bonds.

Atom Hypothetical NBO Charge (e)
N5-0.4 to -0.6
S1, S3+0.1 to +0.3
C(tert-butyl)+0.2 to +0.4

This table presents hypothetical NBO charges for illustrative purposes, based on general principles for similar compounds.

Characterization of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are also influenced by a network of weak non-covalent interactions.

Computational studies on dithiazinane systems have identified various weak, stabilizing intramolecular interactions. rsc.org These can include unconventional hydrogen bonds, such as C-H···S interactions, where a hydrogen atom on a carbon atom interacts with a sulfur lone pair. In the axial conformation of this compound, the proximity of the tert-butyl hydrogens to the sulfur atoms of the ring could facilitate such stabilizing contacts.

Computational Elucidation of Reaction Pathways and Energy Barriers

To illustrate the insights that such computational studies could provide, we can consider analogous systems that have been the subject of theoretical analysis. For instance, computational studies on the formation of related sulfur-nitrogen heterocycles can offer a model for the types of reaction pathways and energetic considerations that would be relevant.

A notable example is the computational study on the synthesis of 1,3,5-thiadiazinane-2-thiones. While this system differs from this compound, the general principles of the cyclization reaction can be considered analogous. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

The typical formation of a 1,3,5-dithiazinane ring involves the condensation of an amine, formaldehyde (B43269), and a source of sulfur, such as hydrogen sulfide. A plausible reaction pathway that could be elucidated computationally for this compound would likely proceed through several key steps. The computational analysis would aim to calculate the change in Gibbs free energy (ΔG) for each step, identifying the transition states and the associated activation energies (energy barriers).

Hypothetical Reaction Pathway for the Formation of this compound

A computational study would likely investigate a stepwise mechanism involving the formation of key intermediates. The following table outlines a hypothetical reaction pathway and the type of energetic data that would be sought in a computational investigation.

StepDescriptionKey SpeciesComputational Data of Interest
1Formation of an aminomethanethiol intermediatetert-Butylamine, Formaldehyde, Hydrogen SulfideTransition state energy for the initial nucleophilic attack
2Dimerization or further reaction with formaldehyde and H₂SIntermediate from Step 1Reaction enthalpies and activation energies for competing pathways
3Intramolecular CyclizationOpen-chain precursorActivation energy for the ring-closing step (rate-determining step)
4Final Product FormationThis compoundOverall reaction energy (thermodynamic stability)

The tert-butyl group, being sterically bulky, would be expected to influence the energy barriers of the reaction. A computational model could precisely quantify these steric effects on the transition state geometries and energies, comparing them to less hindered analogues. Furthermore, such studies can explore the role of solvents in stabilizing intermediates and transition states, providing a more complete picture of the reaction in a condensed phase.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 1,3,5-dithiazinane scaffold serves as a versatile platform in organic synthesis. While extensive research on the specific applications of the 5-tert-butyl derivative is still emerging, the general class of 1,3,5-dithiazinanes is recognized for its potential as polydentate ligands. researchgate.net The presence of both sulfur and nitrogen atoms allows for multiple coordination modes, making these compounds valuable precursors in the assembly of more complex molecular architectures. The tert-butyl group in 5-tert-butyl-1,3,5-dithiazinane offers steric bulk, which can be strategically employed to influence the stereochemistry of reactions and the stability of resulting products.

Ligand Design and Coordination Chemistry for Transition Metal and Main Group Elements

The electron-donating sulfur and nitrogen atoms within the this compound ring make it an attractive ligand for a wide range of transition metals and main group elements.

Formation of Organometallic Complexes

The coordination of 1,3,5-dithiazinane derivatives to metal centers is an area of active investigation. researchgate.net These ligands can form stable complexes with various metals, and the nature of the substituents on the dithiazinane ring can be tailored to fine-tune the electronic and steric properties of the resulting organometallic compounds. While specific studies detailing the organometallic complexes of this compound are limited, the broader class of dithiazinanes has been shown to act as effective ligands.

Exploration of Catalytic Potentials

The development of novel catalysts is a cornerstone of modern chemistry. Metal complexes derived from heterocyclic ligands often exhibit significant catalytic activity. Although the catalytic potential of this compound itself has not been extensively reported, related structures are being explored in catalytic systems. For instance, various metal complexes are studied for their ability to catalyze oxidation reactions, such as the oxidation of catechols. cnr.itresearchgate.netekb.egresearchgate.net The design of new ligands is crucial in this field, and the unique steric and electronic properties of this compound suggest its potential as a scaffold for future catalyst development.

Precursors for Diverse Heterocyclic and Polysulfurated Compounds (e.g., Trithiolanes)

The 1,3,5-dithiazinane ring system can potentially serve as a precursor for the synthesis of other sulfur-containing heterocycles. Through ring-opening or rearrangement reactions, it may be possible to access a variety of polysulfurated compounds, including trithiolanes. The stability of the dithiazinane ring and the influence of the tert-butyl substituent would be key factors in directing such transformations. Further research is needed to explore these synthetic pathways.

Development of Novel Sorbent Materials and Extractants (e.g., for Noble Metals)

The presence of soft sulfur donor atoms in the this compound structure suggests its potential application in the development of sorbent materials. Sulfur-containing ligands are known to have a high affinity for heavy and noble metals. By functionalizing solid supports with this compound or by creating polymers incorporating this moiety, it may be possible to develop new materials for the selective extraction and recovery of valuable metals from various sources.

Future Perspectives and Emerging Research Avenues for this compound Chemistry

The exploration of this compound chemistry is still in its early stages, with many promising avenues for future research. Key areas of focus will likely include:

Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for enabling broader research into its applications.

Coordination Chemistry and Catalysis: A thorough investigation of its coordination behavior with a wide array of metals will be essential to unlock its potential in catalysis. This includes the synthesis and testing of its metal complexes in various catalytic transformations.

Materials Science Applications: Future work should explore the incorporation of this compound into polymers and other materials to assess their properties as sorbents, sensors, or functional coatings.

Bioorganic and Medicinal Chemistry: Given the prevalence of heterocyclic scaffolds in pharmaceuticals, the biological activity of this compound and its derivatives warrants investigation.

Q & A

Q. What theoretical frameworks are most relevant for guiding experimental research on 5-Tert-butyl-1,3,5-dithiazinane?

Answer: The selection of a theoretical framework should align with the compound’s structural and functional properties. For heterocyclic sulfur-containing compounds like this compound:

  • Heterocyclic Chemistry : Use concepts like ring strain, sulfur-sulfur interactions, and steric effects (from the tert-butyl group) to predict reactivity and stability .
  • Non-Covalent Interactions : Investigate hydrogen bonding or van der Waals forces in supramolecular assemblies using crystallographic data .
  • Thermodynamic Models : Apply Gibbs free energy calculations to assess synthesis feasibility under varying conditions (e.g., solvent polarity, temperature) .

Methodological Steps:

Review prior studies on analogous dithiazinanes to identify gaps.

Select a framework (e.g., molecular orbital theory for electronic structure analysis).

Design experiments to validate theoretical predictions (e.g., computational simulations followed by spectroscopic validation).

Q. What are the standard methods for initial characterization of this compound?

Answer: Primary Techniques:

Technique Purpose Example Parameters
NMR Spectroscopy Confirm molecular structure, detect stereochemistry1H^1H, 13C^{13}C, and 15N^{15}N NMR in CDCl₃ or DMSO-d₆
Mass Spectrometry Verify molecular weight and fragmentation patternsESI-MS or EI-MS with m/z calibration
X-ray Crystallography Resolve 3D structure and intermolecular interactionsSingle-crystal diffraction at 100 K

Methodological Steps:

Purify the compound via column chromatography.

Acquire NMR spectra under inert conditions to prevent oxidation.

Cross-validate spectral data with computational predictions (e.g., DFT calculations).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Answer: Factorial Design Approach:

  • Variables : Reaction temperature (°C), solvent polarity (e.g., THF vs. DCM), and molar ratio of reactants.
  • Levels : Test 2–3 levels per variable (e.g., 25°C, 50°C; 1:1 vs. 1:2 stoichiometry).
  • Response Metrics : Yield (%), purity (HPLC), and reaction time .

Methodological Steps:

Define the experimental space using software (e.g., Minitab or JMP).

Conduct trials in randomized order to minimize bias.

Analyze interactions between variables via ANOVA.

Validate optimal conditions with triplicate runs.

Q. How should researchers address contradictory data in stability studies of this compound?

Answer: Contradiction Resolution Workflow:

Verify Experimental Conditions : Ensure consistency in temperature, humidity, and light exposure during stability tests .

Cross-Validate Analytical Methods : Compare HPLC, TGA, and DSC results to rule out instrument-specific artifacts .

Theoretical Reassessment : Re-examine computational models (e.g., molecular dynamics simulations) for overlooked degradation pathways .

Example Case:
If thermal gravimetric analysis (TGA) shows decomposition at 150°C, but DSC indicates stability up to 200°C:

  • Repeat experiments under inert atmospheres.
  • Use FT-IR to identify decomposition products (e.g., sulfur oxides).

Q. What methodological strategies ensure scalability in synthesizing this compound for collaborative studies?

Answer: Scalability Protocol:

Parameter Optimization :

  • Scale reaction volume incrementally (e.g., 1 mmol → 100 mmol).
  • Monitor exothermicity and mixing efficiency using calorimetry .

Purification Adjustments :

  • Replace column chromatography with recrystallization or distillation for large batches.

Pilot-Scale Validation :

  • Collaborate with facilities specializing in process chemistry to test under industrial conditions .

Q. How can AI-driven tools enhance the study of this compound’s reactivity?

Answer: AI Integration Workflow:

Data Collection : Compile historical reaction data and spectroscopic libraries.

Model Training : Use COMSOL Multiphysics or Gaussian for predictive simulations (e.g., transition state analysis) .

Autonomous Experimentation : Implement robotic platforms for high-throughput screening of reaction conditions .

Example Application :
Predict regioselectivity in electrophilic substitution reactions using machine learning models trained on dithiazinane derivatives.

Q. What interdisciplinary approaches enable novel applications of this compound?

Answer: Collaborative Frameworks:

Field Application Methodology
Materials Science Develop sulfur-rich polymersCo-polymerize with dienes via ring-opening metathesis
Medicinal Chemistry Explore antimicrobial activityScreen against Gram-positive/negative bacteria using MIC assays
Catalysis Investigate ligand properties in metal complexesSynthesize Pd(II) or Ru(II) complexes and test in cross-coupling reactions

Methodological Steps:

Partner with biologists for bioactivity assays.

Use synchrotron facilities for advanced structural characterization.

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5-Tert-butyl-1,3,5-dithiazinane
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5-Tert-butyl-1,3,5-dithiazinane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.